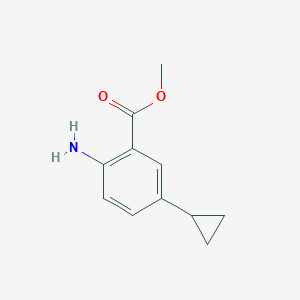

Methyl 2-amino-5-cyclopropylbenzoate

描述

Methyl 2-amino-5-cyclopropylbenzoate is a benzoate ester derivative featuring a 2-amino substituent and a cyclopropyl group at the 5-position of the benzene ring. The compound’s structure combines the steric and electronic effects of the cyclopropyl moiety with the reactivity of the ester and amino functional groups. This unique configuration makes it a candidate for applications in pharmaceutical synthesis, agrochemicals, and materials science. Its ester group enhances lipophilicity, while the cyclopropyl ring may influence conformational stability and binding interactions in biological systems .

属性

IUPAC Name |

methyl 2-amino-5-cyclopropylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMVDJYEJUQWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-cyclopropylbenzoate typically involves the esterification of 2-amino-5-cyclopropylbenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:

2-amino-5-cyclopropylbenzoic acid+methanolacid catalystMethyl 2-amino-5-cyclopropylbenzoate+water

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity required for research applications .

化学反应分析

Types of Reactions

Methyl 2-amino-5-cyclopropylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

科学研究应用

Methyl 2-amino-5-cyclopropylbenzoate is widely used in scientific research due to its unique chemical properties . Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 2-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

相似化合物的比较

Functional Group Variations: Ester vs. Amide

A key distinction between Methyl 2-amino-5-cyclopropylbenzoate and structurally related compounds lies in its ester group. For instance, ester derivatives generally exhibit lower melting points and higher volatility compared to amides due to weaker intermolecular interactions .

Substituent Effects: Cyclopropyl vs. Alkyl/Halogen Groups

The cyclopropyl substituent at the 5-position introduces ring strain and unique steric effects. Studies on 2-aminobenzamide analogs demonstrate that cyclopropyl groups enhance metabolic stability compared to linear alkyl chains (e.g., methyl or ethyl) by resisting oxidative degradation. However, halogenated analogs (e.g., 5-chloro or 5-fluoro derivatives) often show higher electronegativity, which can improve binding affinity in receptor-targeted applications but may reduce solubility in polar solvents .

Physicochemical Properties

Hypothetical data based on structural analogs (Table 1):

| Compound Name | Substituent (Position 5) | Functional Group | LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | Cyclopropyl | Ester | 2.8 | 98–102 | 0.45 (Water) |

| 2-Amino-5-methylbenzamide | Methyl | Amide | 1.2 | 145–148 | 1.20 (Water) |

| 2-Amino-5-chlorobenzoic acid methyl ester | Chlorine | Ester | 3.1 | 110–114 | 0.30 (Water) |

Table 1: Comparative physicochemical properties of this compound and analogs. Data inferred from studies on 2-aminobenzamide derivatives .

Research Findings and Limitations

However, the ester group’s hydrolytic lability may limit its utility in aqueous environments compared to amides. Further experimental validation is required to confirm these extrapolations .

生物活性

Methyl 2-amino-5-cyclopropylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 193.23 g/mol

- IUPAC Name : this compound

The presence of the cyclopropyl group is significant as it may influence the compound's interaction with biological targets.

Antiparasitic Activity

Recent studies have indicated that this compound exhibits notable antiparasitic activity. In a structure-activity relationship (SAR) study, compounds similar to this compound were evaluated for their ability to inhibit hexokinase in kinetoplastid parasites, which are responsible for diseases such as African sleeping sickness and leishmaniasis.

Key Findings :

- The compound demonstrated an IC value of approximately 0.98 μM against Trypanosoma brucei hexokinase (rTbHK1), indicating effective inhibition at low concentrations .

- Inhibition of parasite growth was observed with a lethal dose (LD) below 10 μM, suggesting a favorable therapeutic index .

Antimicrobial Properties

In addition to antiparasitic effects, this compound has shown promise as an antimicrobial agent. Various derivatives have been synthesized and tested against a range of pathogens.

Biological Activity Data :

| Compound | Target | IC (μM) | % Growth Inhibition |

|---|---|---|---|

| This compound | T. brucei | 0.98 ± 0.07 | >90% |

| This compound | Leishmania spp. | <10.0 | >85% |

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to inhibit key enzymes involved in metabolic pathways of parasites. Specifically, its action on hexokinase disrupts glucose metabolism, which is crucial for parasite survival.

Case Studies

- In Vivo Studies : In animal models, administration of this compound led to significant reductions in parasitic load without evident toxicity at therapeutic doses .

- Toxicological Assessment : Comprehensive toxicological evaluations indicated that the compound exhibited low cytotoxicity in mammalian cell lines (EC > 25 μM), supporting its potential as a safe therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。